4-[2-(3-Chloro-phenyl)-ethyl]-phenylamine
Overview
Description
4-[2-(3-Chloro-phenyl)-ethyl]-phenylamine is an organic compound that belongs to the class of aromatic amines It features a phenylamine group attached to a 3-chloro-phenyl-ethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3-Chloro-phenyl)-ethyl]-phenylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-chlorobenzyl chloride and phenylamine.
Reaction: The 3-chlorobenzyl chloride undergoes a nucleophilic substitution reaction with phenylamine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or toluene.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-[2-(3-Chloro-phenyl)-ethyl]-phenylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any nitro groups to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
4-[2-(3-Chloro-phenyl)-ethyl]-phenylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 4-[2-(3-Chloro-phenyl)-ethyl]-phenylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-[2-(3-Bromo-phenyl)-ethyl]-phenylamine: Similar structure but with a bromine atom instead of chlorine.
4-[2-(3-Fluoro-phenyl)-ethyl]-phenylamine: Similar structure but with a fluorine atom instead of chlorine.
4-[2-(3-Methyl-phenyl)-ethyl]-phenylamine: Similar structure but with a methyl group instead of chlorine.
Uniqueness
4-[2-(3-Chloro-phenyl)-ethyl]-phenylamine is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can affect the compound’s properties and applications.
Properties
IUPAC Name |
4-[2-(3-chlorophenyl)ethyl]aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN/c15-13-3-1-2-12(10-13)5-4-11-6-8-14(16)9-7-11/h1-3,6-10H,4-5,16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEFZPZLMEWXHHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCC2=CC=C(C=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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